An In-Depth Technical Guide to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical analysis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione, a molecule of significant interest within the landscape of medicinal chemistry. As a member of the hydantoin family, this compound holds potential for diverse pharmacological applications. This document will delve into its chemical architecture, propose a robust synthetic strategy, detail methods for its analytical characterization, and explore its potential biological activities and mechanisms of action, drawing upon the established knowledge of structurally related compounds.
Molecular Architecture and Physicochemical Properties
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a heterocyclic compound featuring a central five-membered imidazolidine-2,4-dione ring, also known as a hydantoin ring. This core structure is substituted at the 5-position with a 2-(benzyloxy)phenyl group.
The key structural features include:
-
Hydantoin Core: A cyclic ureide structure containing two nitrogen atoms and two carbonyl groups. This scaffold is a well-established pharmacophore found in numerous clinically used drugs.[1]
-
Aromatic Phenyl Group: Directly attached to the C5 position of the hydantoin ring, contributing to the molecule's overall shape and potential for pi-stacking interactions with biological targets.
-
Benzyloxy Substituent: An ether linkage at the ortho position of the phenyl ring, introducing a degree of conformational flexibility and altering the electronic properties of the aromatic system.
A summary of the predicted physicochemical properties is presented in Table 1.
| Property | Predicted Value |
| Molecular Formula | C₁₆H₁₄N₂O₃ |
| Molecular Weight | 282.29 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| LogP | 2.1 (Predicted) |
| Polar Surface Area | 67.9 Ų |
Proposed Synthesis and Mechanistic Rationale
The proposed synthetic pathway would commence with 2-(benzyloxy)benzaldehyde as the starting material.
Figure 1: Proposed workflow for the synthesis of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.
Experimental Protocol: Bucherer-Bergs Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-(benzyloxy)benzaldehyde, potassium cyanide, and ammonium carbonate in a mixture of ethanol and water.[5]
-
Heating: The reaction mixture is heated to approximately 60-70°C with constant stirring for several hours.[4]
-
Work-up: Upon cooling, the hydantoin product is expected to precipitate from the solution. The solid is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.
Causality Behind Experimental Choices:
-
Bucherer-Bergs Reaction: This method is selected for its efficiency and the direct formation of the hydantoin ring from readily available starting materials.[2]
-
Aqueous Ethanol: This solvent system is commonly used as it provides good solubility for both the organic aldehyde and the inorganic cyanide and carbonate salts.[4]
-
Temperature Control: The reaction is typically heated to facilitate the necessary condensation and cyclization steps without promoting significant side reactions or decomposition.[5]
Analytical Characterization for Structural Elucidation
A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione. The following techniques are critical for its structural characterization.
Figure 2: Workflow for the analytical characterization of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.[7]
¹H NMR Spectroscopy:
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Hydantoin NH | 8.0 - 11.0 | Broad singlet | Chemical shift can be concentration and solvent dependent.[8] |
| Aromatic H (Phenyl) | 6.8 - 7.5 | Multiplet | Complex pattern due to the substituted phenyl ring. |
| Aromatic H (Benzyl) | 7.2 - 7.6 | Multiplet | Protons of the benzyl group's phenyl ring. |
| Hydantoin C5-H | 5.0 - 5.5 | Singlet | The proton attached to the stereocenter at C5.[8][9] |
| Benzyloxy CH₂ | 4.5 - 5.2 | Singlet | The methylene protons of the benzyloxy group. |
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Notes |
| Hydantoin C=O (C2 & C4) | 155 - 175 | Two distinct signals for the two carbonyl carbons.[8][9] |
| Aromatic C | 110 - 160 | Multiple signals for the carbons of the two aromatic rings. |
| Hydantoin C5 | 55 - 65 | The carbon atom of the stereocenter.[8][9] |
| Benzyloxy CH₂ | 65 - 75 | The methylene carbon of the benzyloxy group. |
Protocol for NMR Analysis: [7][8]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data using appropriate software to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide additional structural information.
Expected Fragmentation:
The electron ionization (EI) mass spectrum of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is expected to show a molecular ion peak ([M]⁺) at m/z 282. Key fragmentation patterns may include the loss of the benzyl group, cleavage of the benzyloxy group, and fragmentation of the hydantoin ring.[9]
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions to obtain the mass spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |
| N-H Stretch | 3100 - 3300 | Characteristic of the amine groups in the hydantoin ring.[9][10] |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 3000 | |
| C=O Stretch | 1700 - 1780 | Two distinct bands for the carbonyl groups of the hydantoin ring.[9][10] |
| C=C Stretch (Aromatic) | 1450 - 1600 | |
| C-O Stretch (Ether) | 1000 - 1300 | For the benzyloxy group. |
Protocol for FTIR Analysis: [7]
-
Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Interpretation: Analyze the positions and intensities of the absorption bands to identify the functional groups.
Potential Biological Activities and Therapeutic Applications
The imidazolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[11][12][13] Based on the known pharmacology of structurally similar 5-aryl-hydantoins, 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione is a promising candidate for several therapeutic areas.
Figure 3: Potential biological activities of 5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione.
-
Anticonvulsant Activity: Many 5-substituted hydantoins, most notably phenytoin, act as anticonvulsant agents by modulating voltage-gated sodium channels in neurons, thereby reducing neuronal hyperexcitability.[5] The presence of the 5-phenyl group in the target molecule makes it a strong candidate for evaluation in seizure models.
-
Anticancer Activity: Numerous hydantoin derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[14] The structural flexibility of the hydantoin ring allows for modifications that can optimize interactions with specific protein targets involved in cancer progression.[1]
-
Antimicrobial Activity: The hydantoin scaffold has been incorporated into various antimicrobial agents.[15] The target molecule could be screened against a panel of bacterial and fungal strains to assess its potential as an anti-infective agent.
-
Antidiabetic Activity: Some hydantoin derivatives have been investigated for their potential to modulate metabolic pathways relevant to diabetes.[12]
Future Directions and Conclusion
5-[2-(Benzyloxy)phenyl]imidazolidine-2,4-dione represents a molecule with significant potential for further investigation in drug discovery. The proposed synthetic route via the Bucherer-Bergs reaction offers a straightforward method for its preparation. Comprehensive spectroscopic analysis will be crucial for its definitive structural confirmation.
Future research should focus on:
-
Synthesis and Optimization: Developing and optimizing the synthetic protocol to achieve high yields and purity.
-
In-depth Biological Evaluation: Screening the compound against a wide range of biological targets to identify its primary pharmacological activity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the benzyloxy and phenyl groups to understand the key structural requirements for activity.
-
Mechanism of Action Studies: Once a significant biological activity is identified, detailed studies should be conducted to elucidate its molecular mechanism of action.
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